

The Discovery of Novel 1H-Tetrazol-5-ylurea Analogs: A Technical Guide

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Compound of Interest

Compound Name: 1H-tetrazol-5-ylurea

Cat. No.: B8739596

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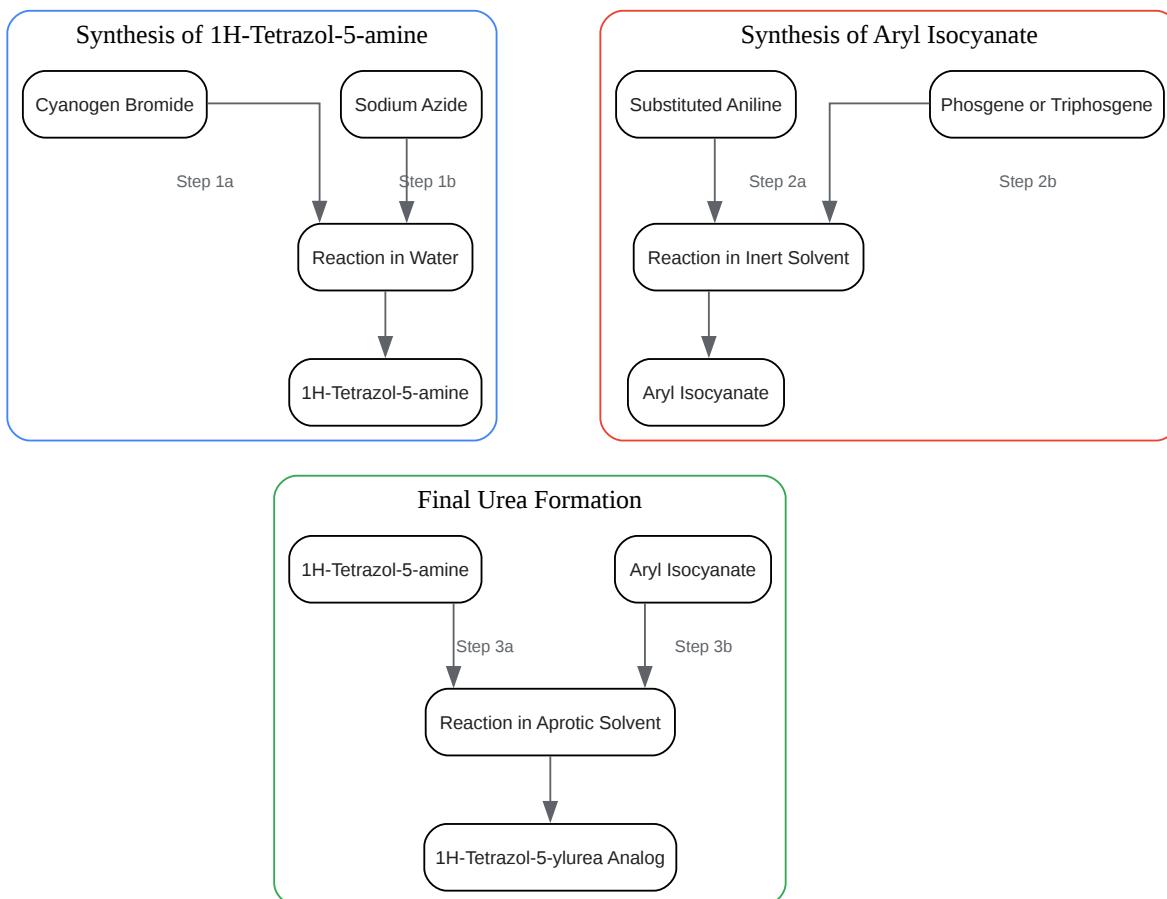
This technical guide provides an in-depth overview of the discovery and development of novel **1H-tetrazol-5-ylurea** analogs, a promising class of compounds with significant potential in medicinal chemistry. The unique structural features of the 1H-tetrazole ring, acting as a bioisostere for a carboxylic acid, combined with the urea linker, offer a versatile scaffold for designing targeted therapies.^{[1][2]} This document outlines the synthesis, biological evaluation, and mechanistic insights into these compounds, with a focus on their potential as anticancer agents targeting key signaling pathways.

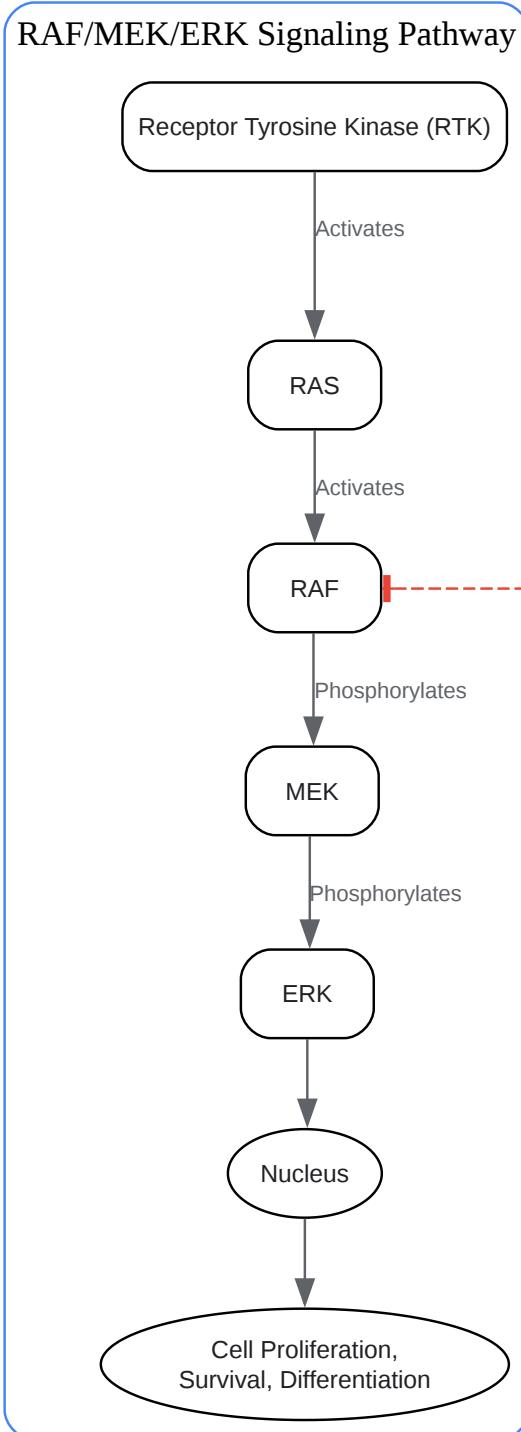
Core Concepts and Rationale

The 1H-tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity and planar structure but with improved metabolic stability and cell permeability.^[1] The urea functional group is a common pharmacophore in many kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of enzymes. The combination of these two functionalities in the **1H-tetrazol-5-ylurea** scaffold presents a compelling strategy for the development of novel therapeutics, particularly in oncology.

Synthesis of 1H-Tetrazol-5-ylurea Analogs

The synthesis of **1H-tetrazol-5-ylurea** analogs can be achieved through a multi-step process. A generalized synthetic workflow is presented below.





Inhibition by 1H-Tetrazol-5-ylurea Analog

Inhibits

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References

- 1. mdpi.com [mdpi.com]
- 2. research.rug.nl [research.rug.nl]
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